molecular formula C21H27N5O3 B4522330 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

Cat. No.: B4522330
M. Wt: 397.5 g/mol
InChI Key: ASNIXFBSNHRSAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and a 3,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Attachment of the piperazine ring: The pyrazolo[1,5-a]pyrimidine intermediate is then reacted with piperazine in the presence of a suitable base.

    Introduction of the ethanol group: The final step involves the alkylation of the piperazine nitrogen with an appropriate ethylating agent, such as ethylene oxide or ethyl bromide, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyrazolo[1,5-a]pyrimidine core can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like amines or thiols.

Major Products

    Oxidation: 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetic acid.

    Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound for probing biological pathways and mechanisms.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.

    2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}propane: Similar structure but with a propane group instead of ethanol.

Uniqueness

The presence of the ethanol group in 2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol provides unique properties, such as increased solubility and potential for further functionalization. This makes it a versatile compound for various applications in medicinal and industrial chemistry.

Properties

IUPAC Name

2-[4-[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O3/c1-15-12-21(25-8-6-24(7-9-25)10-11-27)26-20(22-15)14-17(23-26)16-4-5-18(28-2)19(13-16)29-3/h4-5,12-14,27H,6-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNIXFBSNHRSAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Reactant of Route 2
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Reactant of Route 3
Reactant of Route 3
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Reactant of Route 4
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Reactant of Route 5
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Reactant of Route 6
2-{4-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol

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